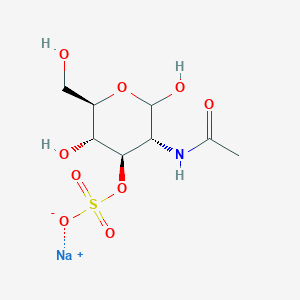
Glcnac-3S, NA
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-acetyl-D-glucosamine-3-sulfate sodium salt, commonly referred to as Glcnac-3S, NA, is a sulfated derivative of N-acetylglucosamine. This compound has the chemical formula C8H14NNaO9S and a molecular weight of 323.25 g/mol . It is a significant molecule in various biological processes and has applications in multiple scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-acetyl-D-glucosamine-3-sulfate sodium salt typically involves the sulfation of N-acetylglucosamine. One common method includes the use of sulfur trioxide-pyridine complex in a suitable solvent like dimethylformamide (DMF) under controlled temperature conditions. The reaction proceeds as follows:
Starting Material: N-acetylglucosamine.
Reagent: Sulfur trioxide-pyridine complex.
Solvent: Dimethylformamide (DMF).
Reaction Conditions: The reaction mixture is stirred at a low temperature (0-5°C) to avoid decomposition of the sulfur trioxide complex.
Workup: The reaction mixture is quenched with water, and the product is purified by precipitation or chromatography.
Industrial Production Methods
In an industrial setting, the production of N-acetyl-D-glucosamine-3-sulfate sodium salt may involve continuous flow reactors to ensure consistent quality and yield. The process parameters such as temperature, pressure, and reactant concentrations are optimized for large-scale production. The use of automated systems for monitoring and controlling the reaction conditions is common to maintain the efficiency and safety of the production process.
化学反应分析
Types of Reactions
N-acetyl-D-glucosamine-3-sulfate sodium salt can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of deoxy derivatives.
Substitution: N-acetyl-D-glucosamine-3-sulfate sodium salt can participate in nucleophilic substitution reactions, where the sulfate group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Carboxylic acids.
Reduction: Deoxy derivatives.
Substitution: N-substituted derivatives.
科学研究应用
N-acetyl-D-glucosamine-3-sulfate sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the study of glycosaminoglycans and other sulfated polysaccharides.
Biology: This compound is involved in the study of cellular signaling pathways, particularly those related to sulfation processes.
Medicine: It has potential therapeutic applications in the treatment of diseases related to glycosaminoglycan metabolism, such as osteoarthritis and certain types of cancer.
Industry: N-acetyl-D-glucosamine-3-sulfate sodium salt is used in the production of biomaterials and as a component in cosmetic formulations due to its moisturizing properties.
作用机制
The mechanism by which N-acetyl-D-glucosamine-3-sulfate sodium salt exerts its effects involves its interaction with specific molecular targets and pathways:
Molecular Targets: It interacts with enzymes involved in the sulfation process, such as sulfotransferases.
Pathways: It plays a role in the modification of glycosaminoglycans, which are critical for cell signaling, structural integrity, and cellular communication.
相似化合物的比较
Similar Compounds
N-acetylglucosamine: The non-sulfated precursor of N-acetyl-D-glucosamine-3-sulfate sodium salt.
Chondroitin sulfate: A sulfated glycosaminoglycan with similar biological functions.
Heparan sulfate: Another sulfated polysaccharide involved in various biological processes.
Uniqueness
N-acetyl-D-glucosamine-3-sulfate sodium salt is unique due to its specific sulfation pattern, which imparts distinct biological properties compared to other sulfated compounds. Its ability to participate in specific biochemical pathways makes it a valuable tool in research and therapeutic applications.
属性
IUPAC Name |
sodium;[(3R,4R,5R,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] sulfate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO9S.Na/c1-3(11)9-5-7(18-19(14,15)16)6(12)4(2-10)17-8(5)13;/h4-8,10,12-13H,2H2,1H3,(H,9,11)(H,14,15,16);/q;+1/p-1/t4-,5-,6-,7-,8?;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEVLYTOMZOBPQV-FROKLYQUSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)O)OS(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)CO)O)OS(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14NNaO9S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

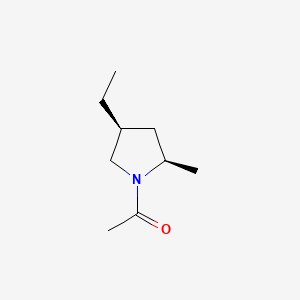
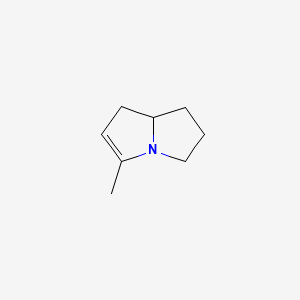
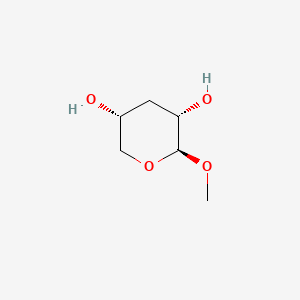
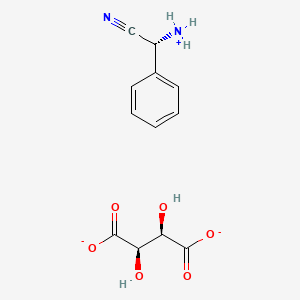
![2,3-Dimethylpyrido[3,4-B]pyrazin-8-amine](/img/structure/B564106.png)
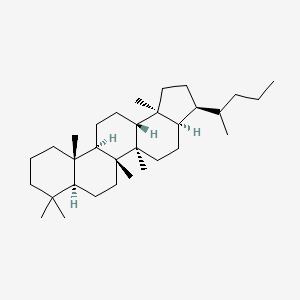
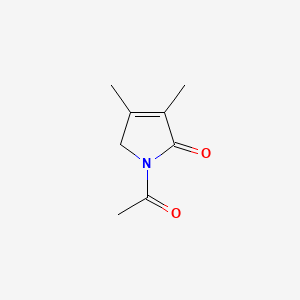
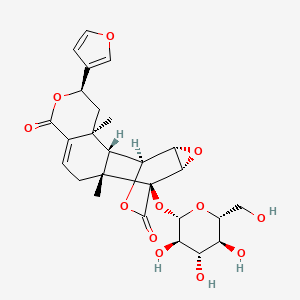
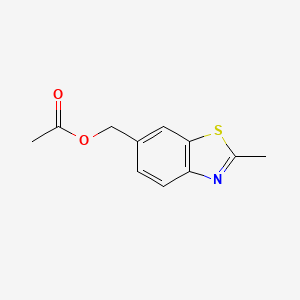

![(2S,3aR,5aS,9R,9aS,9bR)-2-[(E)-but-2-en-2-yl]-3a,6,6,9a-tetramethyl-2,4,5,5a,7,8,9,9b-octahydro-1H-benzo[e][1]benzofuran-9-ol](/img/structure/B564116.png)
![(3E,12bS)-3-ethylidene-2,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizine](/img/structure/B564118.png)
